HBpep-SP is a novel peptide compound characterized by its ability to undergo liquid-liquid phase separation (LLPS) and form coacervate microdroplets under physiological conditions. This compound consists of five repeats of the motif GHGXY, where X can be a variety of amino acids, including hydrophobic residues like valine, proline, and leucine. A unique feature of HBpep-SP is the addition of a single lysine residue after the third repeat, which is conjugated with a self-immolative moiety containing a disulfide bond. This design enhances the peptide's hydrophobicity and allows for pH-responsive behavior, facilitating its phase separation at neutral pH levels while remaining soluble at lower pH values .
The chemical behavior of HBpep-SP is significantly influenced by the presence of the disulfide bond in its structure. Upon exposure to reducing agents such as dithiothreitol (DTT), the disulfide bond undergoes cleavage, leading to a reduction in hydrophobicity. This reaction initiates a two-step mass shift: first, the self-immolative moiety is cleaved, followed by the restoration of the amine group from the lysine residue. This process alters the equilibrium between the assembled coacervate form and the soluble peptide, ultimately resulting in the disassembly of coacervates and release of encapsulated macromolecules .
HBpep-SP exhibits significant biological activity due to its ability to form coacervate microdroplets that can efficiently recruit various macromolecules, including therapeutic proteins and nucleic acids. The compound has been shown to facilitate intracellular delivery without relying on traditional endocytosis pathways. Its low toxicity profile and high efficiency in recruiting client molecules (over 95%) make it a promising candidate for drug delivery systems .
The synthesis of HBpep-SP involves several key steps:
HBpep-SP has several potential applications in biomedical research and therapeutics:
Research indicates that HBpep-SP can interact with various macromolecules during its phase-separation process. These interactions are crucial for its function as a drug delivery vehicle, as they allow for efficient encapsulation and subsequent release upon entering cellular environments. Studies utilizing microscopy and mass spectrometry have demonstrated how these interactions change under different conditions, particularly during redox reactions that affect coacervate stability .
Several compounds exhibit similar phase-separating properties or structural motifs. Here are some notable examples:
| Compound | Key Features | Unique Aspects of HBpep-SP |
|---|---|---|
| HBpep-K | Similar base structure but lacks self-immolative moieties | Enhanced phase behavior at lower pH due to modifications |
| HBpep-SA | Contains an acetyl group; less hydrophobic than HBpep-SP | Less effective in recruiting macromolecules compared to HBpep-SP |
| PepMYC | Known for low propensity for LLPS | Higher efficiency in recruiting therapeutic agents |
| GHGX Peptides | Basic structure similar to HBpep-SP | Specific modifications lead to unique phase behavior |
HBpep-SP stands out due to its unique combination of hydrophobicity modulation through amino acid substitutions and its ability to undergo redox-triggered disassembly, making it particularly effective for therapeutic applications .